molecular formula C17H20BrNO B5040655 N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine

Cat. No.: B5040655
M. Wt: 334.2 g/mol
InChI Key: IEUBBLOCLWLOKT-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reducing agents such as LiAlH4 or NaBH4.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange, Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-13(11-14-5-9-17(20-2)10-6-14)19-12-15-3-7-16(18)8-4-15/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUBBLOCLWLOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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